molecular formula C10H20N2O3 B3151946 tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate CAS No. 724788-22-1

tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B3151946
CAS No.: 724788-22-1
M. Wt: 216.28
InChI Key: MLTCALYMVICSBJ-YUMQZZPRSA-N
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Description

tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a piperidine derivative characterized by a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) carbamate group at the 4-position of the piperidine ring. Its stereochemistry (3S,4S) is critical for its interactions in synthetic and biological contexts. This compound is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for constructing complex molecules such as protease inhibitors and kinase modulators . Its structural rigidity and stereochemical precision make it valuable for enantioselective synthesis.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCALYMVICSBJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of (3S,4S)-3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced piperidine derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbamate group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features Source
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate 724787-35-3 C₁₀H₂₀N₂O₃ 216.28 ≥95% (3S,4S) stereochemistry, hydroxyl at C3
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 1052713-47-9 C₁₀H₂₀N₂O₃ 216.28 N/A (3R,4R) stereochemistry, hydroxyl at C4
tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate 1787258-87-0 C₁₀H₂₀N₂O₃ 216.28 ≥97% (3S,4R) stereochemistry, hydroxyl at C3
tert-butyl ((3S,4S)-4-fluoropiperidin-3-yl)carbamate 1052713-47-9 C₁₀H₁₉FN₂O₂ 218.27 N/A Fluorine at C4, (3S,4S) configuration
tert-butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate 250275-20-8 C₁₁H₂₂N₂O₂ 214.30 N/A Methyl at C4, (3R,4R) configuration

Key Observations :

  • Stereochemistry : The (3S,4S) configuration of the target compound distinguishes it from diastereomers like (3R,4R) and (3S,4R) analogs, which exhibit different spatial orientations of functional groups .
  • Methylation (e.g., 250275-20-8) introduces steric bulk, which may hinder certain coupling reactions .

Yield and Selectivity :

  • The target compound’s synthesis achieves ≥95% purity with optimized diastereoselectivity (>10:1 dr in some cases) .
  • Fluorinated analogs require stringent reaction conditions (e.g., TBAF-mediated deprotection) but achieve moderate yields (~50%) .

Commercial Availability

  • The target compound is available from suppliers like Aladdin Scientific (100 mg, ≥97% purity) and specialized catalogs (e.g., A656174, 95% purity) .
  • Fluorinated and methylated analogs are less commonly available, often requiring custom synthesis .

Biological Activity

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, with the molecular formula C10H20N2O3C_{10}H_{20}N_{2}O_{3} and a molecular weight of approximately 216.28 g/mol, is a compound characterized by a tert-butyl group and a hydroxypiperidine moiety linked through a carbamate functional group. This structural configuration suggests significant potential for biological activity, particularly in the central nervous system (CNS) and as a neuroprotective agent.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C10H20N2O3C_{10}H_{20}N_{2}O_{3}
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 724788-22-1

The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. Its structure allows for interactions with neurotransmitter systems, potentially modulating synaptic transmission and protecting neuronal cells from damage. The hydroxypiperidine structure is particularly relevant in this context as it may enhance the compound's affinity for specific receptors involved in neuroprotection .

Analgesic Properties

There is preliminary evidence supporting the analgesic effects of this compound. It may influence pain pathways in the CNS, although detailed mechanisms remain to be elucidated. The interaction with neurotransmitters such as serotonin and norepinephrine could be a contributing factor to its analgesic potential.

The mechanism of action for this compound involves:

  • Interaction with Receptors : The compound likely interacts with various neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurodegenerative processes, such as acetylcholinesterase, contributing to its protective effects against amyloid-beta aggregation in Alzheimer's disease models .

Research Findings

Recent studies have focused on the compound's effects in vitro and in vivo:

In Vitro Studies

In vitro experiments demonstrated that this compound can reduce oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides. This reduction correlates with decreased levels of pro-inflammatory cytokines such as TNF-α .

In Vivo Studies

Animal models have shown that treatment with this compound can mitigate cognitive decline associated with neurodegenerative diseases. For instance, it has been tested alongside established treatments like galantamine, showing potential but requiring further investigation into its bioavailability and efficacy compared to existing therapies .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamateC10H20N2O3C_{10}H_{20}N_{2}O_{3}Different stereochemistryPotential CNS effects
tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamateC10H20N2O3C_{10}H_{20}N_{2}O_{3}Different stereochemistryAntimicrobial properties
tert-butyl (trans-3-hydroxypiperidin-4-yl)carbamateC10H20N2O3C_{10}H_{20}N_{2}O_{3}Trans configurationNeuroactive potential

This table illustrates how variations in stereochemistry can lead to different biological activities and therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, and how can purity be ensured during scale-up?

The synthesis typically involves introducing a carbamate group to a piperidine derivative using reagents like tert-butyl chloroformate under basic conditions. Key steps include protecting the hydroxyl group and controlling stereochemistry via chiral catalysts or resolution techniques. For scale-up, continuous flow reactors improve yield and reduce side reactions, while advanced purification methods (e.g., preparative HPLC or recrystallization with acetone/water mixtures) ensure >98% purity .

Q. Which functional groups in this compound are critical for its biological activity?

The hydroxyl group at C3 and the piperidine ring are essential for modulating enzyme interactions, particularly with targets like kinases or GPCRs. The carbamate moiety enhances metabolic stability compared to free amines. Structure-activity relationship (SAR) studies show that modifying the hydroxyl group (e.g., acetylation) reduces binding affinity by ~50% in enzyme inhibition assays .

Q. What analytical methods are recommended for characterizing this compound?

Use a combination of:

  • NMR (¹H/¹³C) to confirm stereochemistry and substituent positions (e.g., δ 1.4 ppm for tert-butyl protons).
  • HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) for purity assessment.
  • X-ray crystallography to resolve chiral centers if ambiguities arise in NOESY spectra .

Advanced Research Questions

Q. How does stereochemistry at C3 and C4 influence biological activity and synthetic reproducibility?

The (3S,4S) configuration is critical for target engagement. Enantiomers (e.g., (3R,4R)) show 10-fold lower potency in receptor-binding assays. Synthetic reproducibility relies on asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) or enzymatic resolution with lipases (e.g., Candida antarctica), achieving enantiomeric excess (ee) >99% .

Q. How can researchers resolve contradictory data on this compound’s solubility and stability in biological matrices?

Conflicting solubility reports (e.g., 2–5 mg/mL in PBS) may arise from polymorphic forms. Use dynamic light scattering to assess aggregation. For stability, conduct forced degradation studies:

  • Acidic conditions (0.1M HCl, 24h): Hydrolysis of the carbamate group (~30% degradation).
  • Oxidative stress (3% H₂O₂): Piperidine ring oxidation forms a ketone byproduct .

Q. What strategies mitigate interference from the hydroxyl group during derivatization?

Protect the hydroxyl group with TMSCl or acetyl chloride before reactions (e.g., alkylation at N4). Deprotection with TBAF or mild acidic hydrolysis (10% citric acid) restores activity without racemization. For example, acetylated derivatives show 80% recovery of native structure post-deprotection .

Q. Which enzyme systems are most sensitive to this compound, and what assays validate its selectivity?

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 µM) and phosphodiesterase 4B (IC₅₀ = 0.8 µM). Selectivity is validated via:

  • Broad-panel kinase assays (Eurofins KinaseProfiler™): <10% inhibition of off-target kinases at 10 µM.
  • Cryo-EM to visualize binding pockets and confirm hydrogen bonding with catalytic residues .

Q. How does the tert-butyl group impact pharmacokinetics compared to other carbamate derivatives?

The tert-butyl group enhances logP by 1.5 units, improving membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s). However, it reduces aqueous solubility, requiring formulation with cyclodextrins (e.g., HP-β-CD) for in vivo studies. Methyl or ethyl carbamates exhibit faster hepatic clearance (t₁/₂ = 2h vs. 6h for tert-butyl) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for the same target?

Variability arises from assay conditions:

  • ATP concentration (1mM vs. 10µM) alters IC₅₀ by 3-fold in kinase assays.
  • Cell lines with overexpressed vs. endogenous targets show 5x differences. Standardize protocols using CEREP panels and include positive controls (e.g., staurosporine) .

Q. How to address discrepancies in metabolic stability across species?

Human liver microsomes show slower clearance (CLint = 15 mL/min/kg) vs. rodent (CLint = 45 mL/min/kg). Use species-specific CYP isoforms (e.g., CYP2D6 for human) in incubation studies. Co-administer CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimal Yield

ParameterConditionImpact on YieldReference
Reaction Temperature0–5°C (slow addition of reagent)Prevents epimerization
Solvent SystemTHF/H₂O (4:1)Maximizes carbamate formation
Catalyst Loading5 mol% Ru-BINAPAchieves 99% ee

Table 2. Stability in Biological Matrices (37°C, pH 7.4)

MatrixHalf-life (h)Major DegradantReference
Plasma (human)6.2Hydrolyzed carbamate
Liver microsomes1.8Oxidized piperidine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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